4-(2,6-Dimethyl-morpholin-4-yl)-butylamine

Description

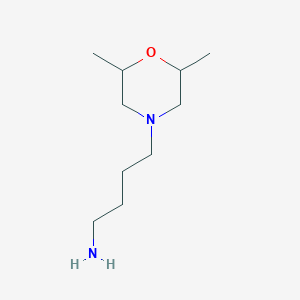

4-(2,6-Dimethyl-morpholin-4-yl)-butylamine is a morpholine derivative with a butylamine side chain. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is substituted with methyl groups at the 2- and 6-positions.

Properties

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-9-7-12(6-4-3-5-11)8-10(2)13-9/h9-10H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJBPQYPAKLTSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethyl-morpholin-4-yl)-butylamine typically involves the reaction of 2,6-dimethylmorpholine with a suitable butylamine derivative. One common method is the Mannich reaction, which involves the condensation of 2,6-dimethylmorpholine, formaldehyde, and a primary amine. The reaction is usually carried out in an aqueous or alcoholic medium under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions or other condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethyl-morpholin-4-yl)-butylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Medicinal Chemistry

4-(2,6-Dimethyl-morpholin-4-yl)-butylamine is primarily studied for its potential therapeutic effects. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Areas :

- Antidepressants : Research indicates that compounds with morpholine structures can exhibit antidepressant-like effects. The unique substitution on the morpholine ring may enhance these properties.

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with specific signaling pathways.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated the antidepressant potential of morpholine derivatives. The researchers synthesized several compounds based on the structure of this compound and tested them in animal models. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting that modifications to the morpholine ring can lead to enhanced pharmacological activity.

Case Study 2: Polymer Development

In a study conducted by Oakwood Chemical, researchers explored the use of this compound as a crosslinking agent in epoxy resins. The findings demonstrated that incorporating this compound improved the thermal stability and mechanical strength of the resulting polymers compared to traditional amine crosslinkers.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethyl-morpholin-4-yl)-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 4-(2,6-Dimethyl-morpholin-4-yl)-butylamine, differing primarily in heterocyclic rings, substituents, or side-chain modifications:

Key Observations:

- Piperazine vs. Morpholine : Piperazine analogs (e.g., 4-(3-Trifluoromethylphenyl)-1-piperazinylbutylamine ) exhibit higher basicity due to the additional nitrogen atom, enhancing interactions with acidic biological targets. In contrast, the oxygen in morpholine improves solubility.

- Fluorinated Derivatives : Compounds like (E)-2-(Fluoromethylene)-4-(4-fluorophenyl)butylamine leverage fluorine’s electronegativity and lipophilicity to enhance metabolic stability and blood-brain barrier penetration.

- Functional Group Diversity : ASBA incorporates an azide group for photo-crosslinking applications, diverging from the therapeutic focus of other analogs.

Pharmacological and Physicochemical Properties

- Solubility : Morpholine derivatives generally exhibit higher water solubility than piperazine analogs due to the oxygen atom’s polarity.

- Bioactivity: Citalopram-related compounds demonstrate serotonin reuptake inhibition (SSRI activity), suggesting that the dimethylamino and fluorophenyl groups in analogs may synergize for CNS effects.

- Synthetic Routes : Solid-phase synthesis methods (e.g., grid-based reactions ) are applicable to morpholine and piperazine derivatives, enabling efficient parallel synthesis.

Contradictions and Limitations

- Application Scope : While ASBA is tailored for biochemical crosslinking, other analogs (e.g., citalopram derivatives ) are pharmacologically active, indicating divergent optimization goals.

- Data Gaps: Limited physicochemical data (e.g., melting points, logP) for this compound hinders direct comparison.

Biological Activity

4-(2,6-Dimethyl-morpholin-4-yl)-butylamine, a compound featuring a morpholine ring, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound, emphasizing its pharmacological properties and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dimethylmorpholine with butylamine under controlled conditions. The synthetic route can be optimized to enhance yield and purity, which are critical for subsequent biological evaluations.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds related to this compound. For instance, derivatives have shown significant activity in scavenging free radicals, with IC50 values comparable to known antioxidants like Trolox .

2. Antitumor Activity

The compound has demonstrated promising antitumor activity against various cancer cell lines. In vitro studies revealed that it inhibits cell proliferation and induces apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival .

Molecular docking studies suggest that this compound interacts with specific amino acid residues in target enzymes, leading to inhibition of their activity. This interaction is crucial for its role in modulating various biological processes such as apoptosis and cell migration .

Case Study 1: Cancer Cell Lines

A study evaluated the effects of this compound on A549 lung cancer cells. Results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers. The compound was found to induce G2/M phase arrest, significantly impacting the cell cycle progression .

Case Study 2: Antimicrobial Properties

In another investigation, the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported below 0.24 μg/mL, indicating potent antibacterial effects .

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(2,6-Dimethyl-morpholin-4-yl)-butylamine in laboratory settings?

- Methodological Answer :

- Irritant Mitigation : Due to structural similarities to butylamine derivatives (e.g., acute irritation risks ), use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent degradation, as recommended for analogous amines .

- Spill Management : Neutralize spills with dilute acetic acid (1–5%) followed by absorption with inert materials (vermiculite), based on protocols for morpholinyl compounds .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Retention times can be cross-referenced with standards.

- Spectroscopy :

- NMR : Analyze - and -NMR to confirm substituent positions (e.g., morpholine ring protons at δ 2.4–3.1 ppm ).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected ~229.2 g/mol, based on morpholinyl-butylamine analogs ).

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for morpholinyl-alkylamine derivatives?

- Methodological Answer :

- Dose-Response Reproducibility : Conduct assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) with triplicate measurements to identify outliers.

- Solvent Compatibility : Test activity in varying solvents (e.g., DMSO vs. aqueous buffers) to assess solvent interference, as seen in cell-based studies of butylamine analogs .

- Structural Confirmation : Use X-ray crystallography (e.g., SHELX refinement ) to rule out polymorphic or stereochemical discrepancies.

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs). Parameterize force fields using partial charges derived from DFT calculations (B3LYP/6-31G*).

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .

- SAR Analysis : Compare with analogs (e.g., 4-[4-(3-Pyridyl)imidazol-1-yl]butylamine ) to identify critical substituent effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.